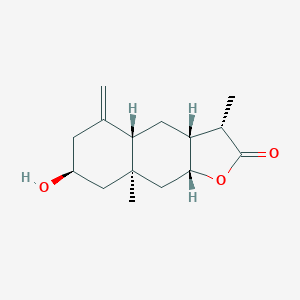

![molecular formula C13H10N2 B186794 3-Phenylimidazo[1,5-a]pyridine CAS No. 35854-46-7](/img/structure/B186794.png)

3-Phenylimidazo[1,5-a]pyridine

Overview

Description

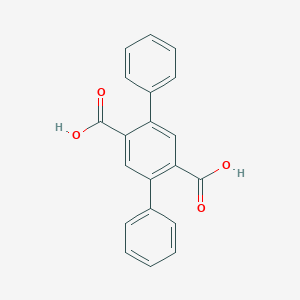

3-Phenylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C13H10N2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

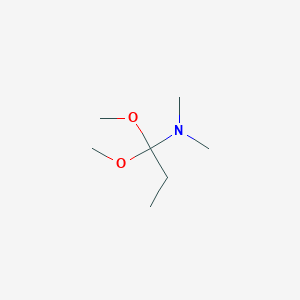

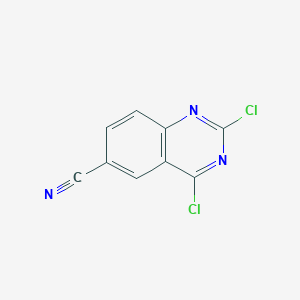

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique chemical structure and versatility . It has a molecular weight of 194.24 . The InChI code for this compound is 1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H .

Chemical Reactions Analysis

Imidazopyridines, including this compound, have been synthesized using various methods . For example, a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Scientific Research Applications

Optoelectronic and Charge Transfer Properties : 3-Phenylimidazo[1,5-a]pyridine derivatives have been studied for their optoelectronic and charge transfer properties, showing potential for use in organic semiconductor devices (Irfan et al., 2019).

Synthesis of Low-Cost Emitters with Large Stokes' Shift : These compounds have been synthesized with significant Stokes' shift and varying quantum yields, indicating their potential in creating luminescent, low-cost materials (Volpi et al., 2017).

Anti-inflammatory Activity : Certain 3-Phenylimidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory and analgesic activities, with potential applications in pharmaceuticals (Di Chiacchio et al., 1998).

Formation of Carcinogens in Cooked Food : Some derivatives, like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are formed during cooking and have been identified as carcinogens, linking them to cancers in experimental models (Lindström, 1995).

Novel Scaffolds in Medicinal Chemistry : The compounds have been used to create novel molecular scaffolds with potential applications in drug discovery, particularly for cancer therapies (Zhang et al., 2019).

Antimicrobial Properties : Imidazo[1,5-a]quinoxaline derivatives, related to this compound, have demonstrated effective antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Kalinin et al., 2013).

Chemotherapeutic Potential in Breast Cancer : Selenylated imidazo[1,2-a]pyridines, structurally related to this compound, show promise in breast cancer chemotherapy due to their cell proliferation inhibition and DNA cleavage properties (Almeida et al., 2018).

Future Directions

Imidazopyridines, including 3-Phenylimidazo[1,5-a]pyridine, have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field . Future research may focus on developing more efficient methods for synthesizing these compounds, particularly considering today’s environmental concerns combined with economic aspects .

Mechanism of Action

Target of Action

3-Phenylimidazo[1,5-a]pyridine is a derivative of imidazo[1,5-a]pyridine, a class of aromatic heterocycles that has attracted attention due to their unique chemical structure and versatility .

Mode of Action

It’s known that the presence of cyclic rings and nitrogen atoms in similar compounds facilitates the adsorption process , which could be a part of its interaction with its targets.

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with various biological properties , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Imidazo[1,5-a]pyridine derivatives have been associated with various biological properties , suggesting that they may have multiple effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored under inert gas and should avoid exposure to air , indicating that certain environmental conditions can affect its stability.

Biochemical Analysis

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name |

3-phenylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGGTXOVNVHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345733 | |

| Record name | 3-Phenylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

35854-46-7 | |

| Record name | 3-Phenylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

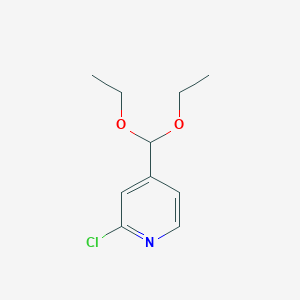

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Phenylimidazo[1,5-a]pyridine a valuable building block in organic synthesis?

A1: this compound is a heterocyclic compound that can act as a ligand for metal catalysts. This molecule is particularly interesting because it can be easily functionalized, leading to a wide range of derivatives with diverse properties. For example, introducing halogen atoms like iodine or bromine allows for further modifications through cross-coupling reactions like the Kumada-Tamao-Corriu or Suzuki-Miyaura reactions []. This versatility makes this compound a valuable starting point for synthesizing more complex molecules.

Q2: How do modifications on the this compound structure affect its fluorescence properties?

A2: Studies have shown that introducing a second aryl group at the 1-position of this compound, creating 1,3-diarylated derivatives, significantly impacts its fluorescence properties []. These modifications result in a wider range of emission wavelengths (449-533 nm) and often lead to enhanced quantum yields compared to the monoarylated counterparts. This control over fluorescence properties makes these derivatives promising candidates for applications in materials science and biological imaging.

Q3: How is this compound used in the development of new catalysts?

A3: this compound can act as an "abnormal" N-heterocyclic carbene (aNHC) ligand []. Researchers have synthesized both mononuclear and tetranuclear palladium complexes using functionalized this compound derivatives as aNHC ligands. These palladium complexes have shown promising catalytic activity in Mizoroki-Heck coupling reactions, specifically with challenging ortho-substituted aryl chlorides []. This highlights the potential of using modified this compound derivatives in developing new and efficient catalysts for important organic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)